molecular formula C10H16N4O2 B6788299 N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide

N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide

Cat. No.: B6788299
M. Wt: 224.26 g/mol
InChI Key: HHTXDWQOQIHLTN-MRVPVSSYSA-N
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Description

N,1-Dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole derivatives, which are known for their diverse biological and chemical properties. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are widely used in various scientific and industrial applications.

Properties

IUPAC Name

N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-13(6-8-4-3-5-16-8)10(15)9-7-14(2)12-11-9/h7-8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTXDWQOQIHLTN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(C)CC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=N1)C(=O)N(C)C[C@H]2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxolan-2-ylmethyl moiety This can be achieved through the reaction of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalysts.

Chemical Reactions Analysis

Types of Reactions: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to introduce different substituents.

Major Products Formed: The reactions can lead to the formation of different derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can yield hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide has potential biological applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.

Medicine: The compound may have medicinal properties, including antiviral, antibacterial, or anticancer activities. Research into its biological effects could lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carboxamide group may also play a role in hydrogen bonding, enhancing the compound's biological activity.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. For example, it could inhibit enzymes responsible for disease progression or bind to receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the triazole ring and have diverse biological activities.

  • Oxolan-2-ylmethyl Derivatives: Compounds containing the oxolan-2-ylmethyl group are known for their reactivity and use in organic synthesis.

  • Carboxamide Derivatives: These compounds are characterized by the presence of the carboxamide group and are used in various chemical and biological applications.

Uniqueness: N,1-dimethyl-N-[[(2R)-oxolan-2-yl]methyl]triazole-4-carboxamide stands out due to its unique combination of the triazole ring, oxolan-2-ylmethyl group, and carboxamide moiety. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

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